molecular formula C4H11N3O B8450529 Propoxyguanidine

Propoxyguanidine

Cat. No.: B8450529
M. Wt: 117.15 g/mol
InChI Key: JPGMSPJHRKUMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxyguanidine is an organic compound belonging to the class of guanidine derivatives. Guanidine compounds are characterized by their strong basicity and are known to play crucial roles in metabolism and as building blocks for more complex molecules . The this compound molecule features a propyl ether chain linked to the guanidine functional group. This structural motif is documented in novel compound patents, which highlight its potential for use in research and development, particularly for investigating compounds with specific biological activities . As a guanidine derivative, its research value is rooted in the versatile chemistry of the guanidine functional group. Guanidine derivatives are of significant interest in various scientific fields due to their strong basicity and ability to act as catalysts, ligands, or precursors for pharmaceuticals and biocidal agents . The specific mechanism of action for this compound is dependent on the research context and is an area for further investigation. Researchers value this compound for its potential application in synthetic organic chemistry and material science. This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

2-propoxyguanidine

InChI

InChI=1S/C4H11N3O/c1-2-3-8-7-4(5)6/h2-3H2,1H3,(H4,5,6,7)

InChI Key

JPGMSPJHRKUMDF-UHFFFAOYSA-N

Canonical SMILES

CCCON=C(N)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Propoxyguanidine

Established Synthetic Routes to Propoxyguanidine

The synthesis of guanidine (B92328) derivatives has been a subject of chemical research for many years, leading to several established methods for their preparation. These classical approaches often involve the reaction of an amine with a guanylating agent. researchgate.net Common guanylating agents include carbodiimides, thioureas, isothioureas, amidines, and cyanamide (B42294). researchgate.net

One of the early reported methods for the synthesis of a closely related compound, carbo-isothis compound, involves the reaction of isopropyl chloroformate with guanidine carbonate in the presence of a base. A specific procedure described in a 1969 publication in The Journal of Organic Chemistry outlines the addition of isopropyl chloroformate to a solution of guanidine carbonate and potassium hydroxide (B78521) in water. The reaction, after a short period, yields carbo-isothis compound upon filtration and recrystallization. dss.go.th

Another established route for the synthesis of substituted guanidines is through the guanylation of amines with carbodiimides, a reaction that has been a significant focus in the synthesis of this class of compounds. researchgate.net The use of thiourea (B124793) derivatives in conjunction with thiophilic metal salts or other activating agents also represents a common strategy. rsc.org

The following table summarizes a classical approach to a this compound-related structure:

Starting MaterialsReagentsProductYieldReference
Isopropyl chloroformate, Guanidine carbonatePotassium hydroxide, WaterCarbo-isothis compound62% dss.go.th

Innovations in this compound Synthesis

In recent years, the field of chemical synthesis has seen a drive towards more efficient, sustainable, and safer methods. These innovations are being applied to the synthesis of guanidines, with potential applications for this compound.

Green Chemistry Approaches

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com For guanidine synthesis, this translates to the use of environmentally benign solvents, minimizing waste, and employing catalytic methods. scispace.com One approach is the use of scandium(III) triflate as a catalyst for the guanylation of amines with cyanamide in water, which avoids pre-activated guanylation reagents and is suitable for water-soluble substrates. organic-chemistry.org The development of solid catalysts, such as Zn-Al hydrotalcite, for the guanylation of amines with carbodiimides also represents a greener alternative, offering advantages in catalyst recovery and reuse.

The principles of atom economy, which maximize the incorporation of all materials used in the process into the final product, are central to green chemistry. sigmaaldrich.com Catalytic reductions, for instance, are considered a key green technology due to the low amounts of catalyst required and the use of hydrogen as a 100% atom-efficient reductant. scispace.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and process control. researchgate.netillinois.edu This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. researchgate.netgoflow.at

While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the synthesis of other guanidine derivatives using this technology provides a strong precedent. For instance, an integrated continuous flow process has been developed for the synthesis of cyclic guanidines. goflow.at This often involves the in-situ generation of reactive intermediates, minimizing their handling and improving safety. goflow.at The ability to telescope multiple reaction steps into a single continuous sequence without intermediate isolation is another significant advantage of flow chemistry. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity compared to batch processes. researchgate.netillinois.edu

Biotechnological and Enzymatic Synthesis Methodologies

The use of enzymes and biological systems in chemical synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. nih.gov In the context of guanidine synthesis, enzymatic approaches are being explored, although they are not yet as established as traditional chemical methods.

One area of investigation is the use of enzymes for the synthesis of peptides containing guanidine groups. For example, trypsin has been used to catalyze the coupling of N-Boc-amino acid p-guanidinophenyl esters with amino acid p-nitroanilides to form peptides. nih.gov This demonstrates the potential for enzymes to recognize and manipulate guanidine-containing substrates.

Furthermore, biocatalytic processes have been successfully employed to prepare chiral intermediates for pharmaceuticals that contain guanidine moieties. nih.gov These processes often involve the use of enzymes like aminotransferases or dehydrogenases to achieve high enantioselectivity. nih.govnih.gov The development of tailor-made biocatalysts through protein engineering and directed evolution is expanding the scope of enzymatic synthesis to non-natural molecules. nih.gov While direct enzymatic synthesis of this compound has not been detailed, the existing research on related compounds suggests a promising future for biotechnological routes.

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

The synthesis of chiral molecules as single enantiomers is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. slideshare.net Asymmetric synthesis aims to produce a chiral product with a preference for one enantiomer. york.ac.uk For this compound derivatives that may contain stereocenters, achieving stereochemical control is a key synthetic challenge.

Several strategies have been developed for the asymmetric synthesis of guanidines. These include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk Chiral guanidines themselves have emerged as powerful organocatalysts in a variety of asymmetric transformations, owing to their strong basicity and ability to form hydrogen bonds. rsc.org

The stereoselective synthesis of cyclic guanidines has been achieved through methods such as directed diamination of unactivated alkenes, where a hydroxy or carboxy group directs the stereoselective delivery of the guanidine unit. nih.gov Halocyclization of optically active homoallylguanidines has also been shown to proceed with high 1,3-asymmetric induction. researchgate.net These methods provide pathways to control the stereochemistry of the resulting guanidine-containing rings. nih.govresearchgate.netsci-hub.box

The following table highlights a method for stereoselective synthesis of a cyclic guanidine:

Reaction TypeKey FeatureStereocontrolReference
Directed DiaminationHydroxy- or carboxy-directed guanidinylation of alkenesHigh level of stereocontrol nih.gov
HalocyclizationCyclization of optically active homoallylguanidinesHigh 1,3-asymmetric induction researchgate.net

Design and Synthesis of this compound Analogues for Mechanistic Probing

The design and synthesis of analogues of a target molecule are crucial for understanding its mechanism of action and for developing new compounds with improved properties. nih.gov For this compound, this involves creating derivatives with systematic structural modifications to probe interactions with biological targets.

The synthesis of such analogues often employs the same fundamental reactions used for the parent compound but with varied starting materials. For instance, a series of guanidino analogues of other biologically active compounds have been synthesized to evaluate their immunobiological activity. nih.gov The design of these analogues often involves altering substituents on the guanidine nitrogen atoms or on the propoxy chain.

A key aspect of designing probes for biological studies is the incorporation of a reporter group, such as a fluorescent tag or a reactive handle for "click" chemistry, which allows for the visualization and identification of molecular interactions. ljmu.ac.uknih.gov While specific examples for this compound are not prevalent, the general principles of probe design are applicable. This would involve synthesizing a this compound derivative containing, for example, an alkyne or azide (B81097) group for subsequent ligation to a reporter molecule. ljmu.ac.uk The synthesis of such functionalized analogues allows for detailed mechanistic studies and the identification of binding partners in complex biological systems.

Mechanistic Investigations of Propoxyguanidine S Biological Interactions

Molecular Target Identification and Characterization

Research has explored the potential molecular targets of propoxyguanidine analogues, focusing on receptors and transporters involved in aminergic signaling and metabolism.

Sigma Receptor Binding and Ligand Specificity Research

Investigations into the interaction of this compound analogues with sigma receptors were not specifically detailed in the reviewed literature. While sigma receptors, particularly the sigma-1 (σ1) subtype, are known to bind various psychoactive drugs and are involved in diverse cellular functions including lipid transport and modulation of other receptors and ion channels, specific binding affinity or ligand specificity data for this compound or its analogues GAPA and NGPG were not identified in the provided search results. wikipedia.org Other guanidine (B92328) derivatives and related compounds have been studied for their sigma receptor interactions, highlighting the potential for this class of compounds to interact with these receptors. However, the precise nature and extent of any such interaction for this compound analogues remain to be elucidated based on the available information.

Agmatine (B1664431) Transporter Modulation Research

Studies have investigated the effects of agmatine analogues, including GAPA and NGPG, on agmatine transport, particularly in liver mitochondria. These analogues were found to inhibit agmatine transport, demonstrating differing mechanisms of inhibition.

Research indicates that NGPG and N-(3-aminooxypropyl)guanidine (AO-Agm) exhibit competitive inhibition of agmatine transport in rat liver mitochondria, suggesting they interact with the same binding site as agmatine. GAPA, on the other hand, showed non-competitive inhibition in these studies. The presence of the guanidine group appears to be crucial for the competitive inhibitory effect.

Quantitative data on the inhibitory efficacy in rat liver mitochondria showed that NGPG was the most effective inhibitor among the tested analogues, with a Ki value of 0.86 mM. AO-Agm displayed a Ki of 1.3 mM. The inhibitory efficacy did not directly correlate with the degree of protonation of the molecules. These findings suggest that the mitochondrial agmatine transporter may function as a single-binding, center-gated pore.

The following table summarizes the observed inhibition of agmatine transport in rat liver mitochondria by GAPA and NGPG:

CompoundInhibition TypeKi (mM)
N-(3-aminopropoxy)guanidine (GAPA)Non-competitiveNot specified in provided text
N-(3-guanidinopropoxy)guanidine (NGPG)Competitive0.86
N-(3-aminooxypropyl)guanidine (AO-Agm)Competitive1.3

Agmatine transport is mediated by various systems, including organic cation transporters (OCT2), extraneuronal monoamine transporters (EMT), and mitochondrial transport systems. The studies with GAPA and NGPG specifically focused on mitochondrial agmatine transport.

Enzyme Kinetics and this compound's Modulatory Effects

The effects of this compound analogues on key enzymes involved in polyamine metabolism have been investigated.

Arginine Decarboxylase (ADC) Activity Studies

Research in plant cells (Helianthus tuberosus) indicated that N-(3-aminopropoxy)guanidine (GAPA) increased the activity of both arginine decarboxylase (ADC) and ornithine decarboxylase (ODC). In contrast, N-(3-guanidinopropoxy)guanidine (NGPG) and N-(3-aminooxypropyl)guanidine did not inhibit putrescine-forming activity in this system.

Arginine decarboxylase (EC 4.1.1.19) catalyzes the conversion of L-arginine to agmatine. While the plant study provides insight into GAPA's effect on ADC activity in that specific model, detailed enzyme kinetics and modulatory effects of this compound analogues on ADC from other sources were not extensively described in the provided search results.

Ornithine Decarboxylase (ODC) Activity Studies

Similar to its effects on ADC, N-(3-aminopropoxy)guanidine (GAPA) was observed to increase ornithine decarboxylase (ODC) activity in studies using Helianthus tuberosus plant cells.

Ornithine decarboxylase (EC 4.1.1.17) is a key enzyme in polyamine synthesis, catalyzing the decarboxylation of ornithine to form putrescine. Although other inhibitors of ODC have been characterized, the specific kinetic details of how GAPA modulates ODC activity were not provided in the available text, beyond the observation of increased activity in the plant model.

Agmatinase Activity Research

Agmatinase (EC 3.5.3.11) is an enzyme responsible for the hydrolysis of agmatine into putrescine and urea, playing a role in agmatine metabolism and polyamine biosynthesis. While the metabolic pathway involving agmatinase is relevant to compounds like agmatine and its analogues, specific research detailing the modulation of agmatinase activity by this compound or its analogues GAPA and NGPG was not found within the provided search results.

Based on the available information from the performed searches, there is no specific data or research findings directly linking the chemical compound this compound to detailed mechanistic investigations of its biological interactions, including enzyme inhibition kinetics, allosteric regulation, ligand-receptor binding kinetics and thermodynamics, or perturbation of polyamine homeostasis.

The search results provide general information and principles related to these biological processes and the methods used to study them, often in the context of other compounds or biological systems. However, no specific studies or data tables concerning this compound's interactions within the scope of the requested outline sections were found.

Therefore, it is not possible to generate an English article focusing solely on the mechanistic investigations of this compound's biological interactions as outlined in the user's request, as the necessary compound-specific information is not available in the search results.

Cellular Pathway Modulation Research

Cell Proliferation Regulation Mechanisms

Investigations utilizing Helianthus tuberosus (Jerusalem artichoke) tuber explants have explored the effects of certain agmatine analogues on cell proliferation. These plant tissues serve as a model system where cell division can be induced by auxins or substituted by aliphatic polyamines like putrescine, spermidine, and spermine. nih.govfishersci.ca

Studies have shown differential effects of agmatine analogues on the proliferation of Helianthus tuberosus cells. Specifically, N-(3-aminopropoxy)guanidine (GAPA) was observed to induce a significant increase in cell proliferation in the absence of auxin. nih.govfishersci.ca In contrast, N-(3-guanidinopropoxy)guanidine (NGPG) showed only a minor effect on cell proliferation in this system. nih.govfishersci.ca This suggests that structural variations within this class of compounds can lead to distinct biological outcomes regarding cell growth regulation.

The observed effects on cell proliferation are hypothesized to be linked to the interaction of these analogues with the polyamine metabolic pathway or transport systems. nih.govfishersci.ca Polyamines are crucial regulators of cell growth and division in various organisms. nih.govfishersci.ca Further detailed research is required to fully elucidate the precise mechanisms by which GAPA and NGPG, and by extension related this compound structures, influence the complex network of factors governing cell proliferation in this plant model and potentially in other biological systems.

Intermolecular Interactions at Atomic and Molecular Scales

Studies investigating the interaction of agmatine analogues with biological targets have provided information on their intermolecular behavior. Research focusing on rat liver mitochondria has examined the interaction of compounds like N-(3-guanidinopropoxy)guanidine (NGPG) and N-(3-aminopropoxy)guanidine (GAPA) with the agmatine transporter. nih.govnih.gov

These studies revealed that NGPG acts as a competitive inhibitor of agmatine transport in rat liver mitochondria, indicating that it likely binds to the same site as agmatine, often referred to as the "guanidine site." nih.govnih.gov The presence of the guanidine group appears to be crucial for this competitive inhibitory activity and optimal binding affinity. nih.govnih.gov

In contrast, GAPA demonstrated non-competitive inhibition of agmatine transport. nih.govnih.gov This suggests that GAPA may interact with a different binding site on the transporter or induce a conformational change at the agmatine binding site, thereby affecting transport without directly competing for the same recognition site. nih.govnih.gov

Further analysis of agmatine binding in rat liver mitochondria indicated the presence of two binding sites, S1 and S2. nih.gov NGPG and another analogue, AO-Agm, were found to affect binding to the high-affinity S1 site. nih.gov The interaction of these inhibitors with the mitochondrial membrane itself was also assessed, and their effect on agmatine transport was determined not to be a consequence of changes in the membrane potential. nih.govnih.gov

Computational and Theoretical Chemistry Approaches in Propoxyguanidine Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity indices. researchgate.netdergipark.org.tr

In the context of guanidine (B92328) derivatives, QM calculations are crucial for characterizing the unique electronic nature of the guanidinium (B1211019) group. The guanidine moiety is strongly basic and, upon protonation, forms a highly stable, resonance-delocalized cation. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can precisely model this charge distribution. researchgate.netdergipark.org.tr For instance, studies on nitroguanidine (B56551) have used DFT to optimize molecular geometry and calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. dergipark.org.tr The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, QM methods are used to study tautomeric equilibria. For some guanidine derivatives, different tautomeric forms can exist, and their relative stability can be determined through QM calculations, which is vital for understanding structure-activity relationships (SARs). sci-hub.semdpi.com These calculations provide a theoretical foundation for the behavior of propoxyguanidine, predicting its most stable conformation, charge distribution, and potential sites for metabolic attack or interaction with biological targets.

Table 1: Representative QM Calculation Parameters for Guanidine Derivatives

Computational MethodBasis SetProperties CalculatedApplication ExampleReference
Density Functional Theory (DFT)6-311G++(d,p)Optimized Geometry, HOMO/LUMO Energies, Thermodynamic PropertiesStructural and electronic analysis of nitroguanidine and 1,1,3,3-tetramethylguanidine-based ionic liquids. researchgate.netdergipark.org.tr researchgate.net, dergipark.org.tr
Hartree-Fock6-31GEquilibrium Structure, Molecular OrbitalsGeneral calculation of equilibrium structures for organic molecules. researchgate.net
DFT (B3LYP)6-31GTautomer Stability, Energy CalculationDetermination of the most stable tautomeric form of a complex guanidine derivative in a polar solvent. mdpi.com mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Pathways

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer a view of molecules in motion. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how they move and interact over time. rsc.orgresearchgate.net This is particularly valuable for understanding the conformational flexibility of a molecule like this compound and its dynamic interactions within a biological environment, such as a protein's binding site. nih.govnih.gov

MD simulations are extensively used to study the behavior of the guanidinium ion, the protonated form of guanidine derivatives, in aqueous solution and its interaction with proteins. acs.orgrsc.org These simulations show that the planar, charged guanidinium group can engage in specific, favorable interactions with amino acid side chains. For example, MD studies have revealed that the guanidinium ion can stack against planar side chains like tryptophan and arginine and form strong hydrogen bonds with carboxylate groups of aspartate and glutamate. nih.gov

By simulating a this compound-protein complex, researchers can analyze the stability of the binding pose, observe conformational changes in both the ligand and the protein, and identify key interactions that persist over time. volkamerlab.orgfrontiersin.org These simulations can map the entire binding or unbinding pathway, providing a detailed, dynamic understanding of the recognition process. The results from MD simulations, such as the calculation of binding free energies, help to refine docking poses and provide a more accurate prediction of binding affinity. mdpi.com

Table 2: Applications of MD Simulations in Guanidinium Interaction Studies

System StudiedSimulation FocusKey FindingsReference
Guanidinium ion with melittin (B549807) peptideInteraction with amino acid side chainsGuanidinium stacks with planar side chains (Arg, Trp, Gln) and interacts with hydrophobic surfaces. nih.gov nih.gov
Guanidinium carbonate in waterIon-ion and ion-water interactionsRevealed excessive ion pairing in simulations with full charges, corrected by using reduced charges to account for polarization. nih.govacs.org acs.org, nih.gov
Ubiquitin protein in guanidinium chlorideProtein unfolding mechanismGuanidinium ions interact directly with the protein, destabilizing key salt bridges and hydrophobic contacts, leading to unfolding. rsc.org rsc.org
Guanidinium-acetate pair in waterPotential of mean force calculationCharacterized the contact and solvent-separated ion pair minima, validating the use of Ewald summation for electrostatics. aip.org aip.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein). volkamerlab.orgnih.gov It is a cornerstone of structure-based drug design, used to perform virtual screening of large compound libraries and to hypothesize the binding mode of a potential drug. nih.gov

For guanidine-based compounds, docking studies have been instrumental in identifying and optimizing inhibitors for a wide range of biological targets. mdpi.commdpi.com The guanidinium group is a versatile pharmacophore, capable of forming multiple strong interactions. Docking algorithms place the ligand into the binding site and use a scoring function to estimate the binding affinity, ranking different poses. Key interactions typically involve the guanidinium group forming salt bridges with acidic residues (aspartate, glutamate) or cation-π interactions with aromatic residues (tryptophan, tyrosine, phenylalanine). mdpi.comnih.gov

For instance, docking studies of novel guanidinium derivatives into a model of BRAF kinase showed the guanidinium moiety forming bifurcated hydrogen bonds with the phosphate (B84403) groups of a co-factor. mdpi.com In another study, pyridazin-3(2H)-one-based guanidine derivatives were proposed as DNA minor groove binders based on docking results that showed a good fit and favorable interactions within the DNA groove. acs.org Such studies provide a structural rationale for observed biological activity and guide the design of new analogues with improved binding affinity and selectivity.

Table 3: Examples of Molecular Docking Studies with Guanidine Derivatives

TargetLigand ClassDocking Software/MethodKey Predicted InteractionsReference
BRAF KinaseDiaryl guanidinium derivativesIn-house modelBifurcated hydrogen bonds between guanidinium and triphosphate cofactor. mdpi.com mdpi.com
Plasmodium falciparum Lactate Dehydrogenase (PfLDH)Tricyclic guanidine analoguesCDOCKERHydrophobic interactions with Gly27, Ala98, and Ile54. frontiersin.orgfrontiersin.org frontiersin.org, frontiersin.org
DNA Minor GroovePyridazin-3(2H)-one-based guanidinesMOEShape complementarity and electrostatic interactions within the minor groove. acs.org acs.org
Cysteine Protease (Leishmania)Guanidines conjugated with cell-penetrating peptidesAlphaFold/MOEConjugate showed lower interaction energy (better binding) than individual components. mdpi.com mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govresearchgate.net Cheminformatics encompasses the storage, retrieval, and analysis of chemical information, providing the tools and databases necessary for QSAR and other computational drug discovery efforts. ontosight.ainaturalproducts.net

For guanidine derivatives, QSAR studies have successfully guided the development of more potent inhibitors. In one study, a QSAR analysis of N-(3-oxo-3,4-dihydro-2H-benzo nih.govacs.orgthiazine-6-carbonyl)guanidines as Na+/H+ exchange inhibitors revealed a proportional relationship between biological activity and the hydrophobicity of a specific ring structure. nih.gov This insight led to the design of new compounds that were, as predicted, approximately five-fold more potent.

In another example, a 3D-QSAR model was developed for tricyclic guanidine analogues as anti-malarial agents targeting PfLDH. frontiersin.orgfrontiersin.org The model, built upon docking-based alignment, identified regions where steric bulk and electrostatic interactions were favorable or unfavorable for activity. Such models provide a visual and quantitative guide for structural modification. For instance, the model suggested that more bulky substitutions at a specific position would improve steric interactions with hydrophobic residues in the binding pocket, a prediction consistent with experimental data. frontiersin.org

Table 4: QSAR Study Findings for Guanidine Derivatives

Compound ClassTarget/ActivityQSAR Model TypeKey Finding/CorrelationReference
N-AcylguanidinesNa+/H+ Exchange Inhibition2D-QSARActivity was found to be proportional to the hydrophobicity (log P) of the heterocyclic ring. nih.gov nih.gov
Tricyclic GuanidinesAnti-malarial (PfLDH inhibition)3D-QSAR (CoMFA-like)Model (q²=0.516, r²=0.91) identified key steric and electrostatic fields influencing IC50 values. frontiersin.orgfrontiersin.org frontiersin.org, frontiersin.org
Cyclic GuanidinesAntidiabeticSubstructural AnalysisIdentified basic chemical structures responsible for high hypoglycemic activity. researchgate.net researchgate.net

De Novo Design and Virtual Screening Methodologies for Novel this compound-Based Scaffolds

Virtual screening (VS) and de novo design represent two proactive computational strategies for discovering novel chemical entities. nih.gov VS involves computationally screening large databases of existing compounds to identify those likely to bind to a specific target. mdpi.com De novo design, on the other hand, involves building new molecules from scratch, piece by piece, directly within the constraints of the receptor's binding site. pnas.orgresearchgate.net

These approaches have been successfully applied to identify novel guanidine-based scaffolds. For example, a VS campaign coupled with rational structural optimization led to the discovery of a potent, orally bioavailable guanidine-based allosteric inhibitor of SHP2, a key target in KRAS mutant cancers. nih.gov The initial hits were identified from a commercial database, and subsequent optimization was guided by docking and structure-based design principles. nih.gov Similarly, high-throughput virtual screening was used to identify a novel class of guanidine-linker inhibitors for the SARS-CoV-2 RNA-dependent RNA polymerase. mdpi.com

De novo design methodologies can be used to create entirely new scaffolds incorporating the this compound motif. Algorithms can place molecular fragments (like the guanidinium group) into key interaction 'hot spots' within a binding site and then connect them with suitable linkers to generate novel, synthetically feasible structures. cambridge.org This approach was used to design highly stable proteins and could be adapted to design small molecule binders. pnas.orgcambridge.org These powerful techniques accelerate the discovery of innovative lead compounds, moving beyond modifications of known molecules to explore uncharted chemical space for this compound-based therapeutics.

Advanced Analytical and Spectroscopic Characterization in Propoxyguanidine Research

High-Resolution Spectroscopic Techniques for Mechanistic Elucidation

High-resolution spectroscopic techniques are pivotal for understanding the intricate mechanisms of how a compound like propoxyguanidine might interact with biological systems at a molecular level.

Advanced Nuclear Magnetic Resonance (NMR) for Ligand-Protein Complexes: NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. upi.eduvanderbilt.edulibretexts.org In the context of a ligand-protein complex, advanced NMR techniques such as saturation transfer difference (STD) NMR, and 2D experiments like ¹H-¹H COSY and ¹H-¹³C HSQC, could provide invaluable insights. emerypharma.comresearchgate.net For a compound like this compound, these methods could identify the specific protons in the propoxy and guanidinium (B1211019) groups that are in close contact with its protein target. Furthermore, NMR can reveal conformational changes in both the ligand and the protein upon binding, offering a detailed picture of the interaction interface. researchgate.net

X-ray Crystallography for Structural Elucidation of this compound-Biomolecule Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. wikipedia.orgnih.govlibretexts.org The process involves crystallizing the biomolecule in complex with the ligand, in this case, this compound, and then diffracting X-rays through the crystal. mdpi.com The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise atomic coordinates of the protein and the bound ligand can be determined. nih.gov

A successfully solved crystal structure of a this compound-biomolecule complex would offer unambiguous evidence of the binding mode, including:

The precise orientation of the this compound molecule within the binding pocket.

The specific intermolecular interactions, such as hydrogen bonds and salt bridges, formed between the guanidinium group and amino acid residues of the target protein.

Any conformational changes induced in the protein upon ligand binding.

This structural information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts. nih.gov

Advanced Microscopy for Subcellular Localization and Molecular Interaction Visualization

Advanced microscopy techniques allow for the direct visualization of molecules within cells, providing crucial information about their distribution and interactions in a biological context.

Super-Resolution Microscopy for Target Engagement Studies

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), bypass the diffraction limit of light, enabling visualization at the nanoscale. ous-research.nonih.govwikipedia.orgpromega.comnih.gov To study the target engagement of this compound, the molecule could be labeled with a fluorescent dye. Super-resolution microscopy could then be used to precisely localize the fluorescently-tagged this compound within subcellular compartments and determine its proximity to its putative target protein, which would be labeled with a different colored fluorophore. nih.gov This would provide strong evidence for target engagement in a cellular environment.

Confocal Microscopy for Cellular Distribution Analysis

Confocal microscopy is a powerful tool for obtaining high-resolution, three-dimensional images of fluorescently labeled samples by eliminating out-of-focus light. yokogawa.comnih.govnih.govmdpi.com By tagging this compound with a fluorescent probe, confocal microscopy could be used to track its uptake and distribution within living cells over time. baseclick.eu This would reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or lysosomes, providing clues about its mechanism of action and potential off-target effects. yokogawa.com

Biophysical Techniques for Conformational Changes and Binding Event Dynamics

A variety of biophysical techniques can be employed to characterize the binding affinity, thermodynamics, and kinetics of the interaction between this compound and its biological target. nih.govescholarship.orgnih.gov These methods provide quantitative data that complements the structural and cellular information obtained from other techniques.

Table of Biophysical Techniques and Their Potential Application to this compound Research:

TechniquePrincipleInformation Gained for this compound Interaction
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Provides a complete thermodynamic profile of the binding event, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as molecules bind and dissociate.Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants, as well as binding affinity (Kd).
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein in the presence and absence of a ligand.Indicates ligand binding by observing an increase in the protein's melting temperature (Tm), confirming target engagement and stabilization.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind.Similar to SPR, provides kinetic data (kon, koff) and binding affinity (Kd).

These biophysical assays are crucial for quantitatively characterizing the interaction between this compound and its target, which is essential for understanding its potency and for guiding lead optimization in a drug discovery context. creative-biostructure.com

Preclinical Research Applications of Propoxyguanidine in Model Systems

In Vitro Cellular Model Systems for Mechanistic Elucidation

The use of in vitro cellular models, including plant cell models, is a fundamental approach for elucidating the mechanisms of action of chemical compounds. fondazionetelethon.itnih.gov These systems, which can involve cell lines or primary cells, allow researchers to study cellular and molecular processes in a controlled environment. researchgate.netmskcc.org Plant cell cultures, for instance, are valuable tools for investigating single-cell level processes like morphogenesis and for producing bioactive compounds. core.ac.uknih.govcrownbio.com Research on Helianthus tuberosus (Jerusalem artichoke) explants has served as a classical model for studying cell cycle and the effects of various growth substances. rsc.orgthesgc.org However, no specific studies were found that utilize any of these in vitro models to investigate the mechanistic properties of Propoxyguanidine.

In Vivo Mechanistic Probing in Animal Models

In vivo animal models are crucial for understanding how a compound interacts with a complex biological system, particularly for studying pathway modulation and target engagement. crownbio.com These studies provide insights that cannot be obtained from simpler in vitro assays. rockefeller.educrystalsfirst.com Techniques such as using antisense oligonucleotides have been employed to characterize the roles of specific receptors and proteins in physiological pathways in animal models. pelagobio.com Syngeneic tumor models are often used for immunotherapy target engagement studies due to their competent immune systems. nih.gov Despite the wide application of these models in pharmacology, there is no available research detailing the use of this compound for mechanistic probing or target engagement in animal models.

Development of this compound as Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. nih.govgoogle.comnih.gov The development of these tools is a significant area of chemical biology and is essential for validating new drug targets. rockefeller.eduorientjchem.org An ideal chemical probe has high affinity and selectivity for its target. slideshare.net While there is extensive literature on the design and application of chemical probes for various targets, nih.govnih.gov there are no specific reports on the development or use of this compound as a chemical probe or research tool.

Prodrug and Pro-prodrug Strategies for Research Applications

Prodrug strategies involve chemically modifying a compound to improve its properties, such as solubility, stability, or targeted delivery. nih.govnih.govnih.gov These modified compounds, or prodrugs, are inactive and are converted to the active drug in vivo. researchgate.netgoogle.com This approach can be used to deliver drugs to specific sites, such as tumor cells, or to create controlled-release formulations for in vitro studies. The concept of a "pro-prodrug" or double-prodrug involves further derivatization to achieve more specific activation at the target site. While these strategies are widely applied in drug development, there is no information available on the application of prodrug or pro-prodrug strategies to this compound for research purposes like targeted delivery or controlled release.

Emerging Research Directions and Future Challenges for Propoxyguanidine Studies

Interdisciplinary Research Synergies (e.g., integration with synthetic biology, materials science for research tools)

The study of propoxyguanidine is poised to benefit significantly from synergies with historically distinct scientific fields. The integration of disciplines such as synthetic biology and materials science offers novel tools and platforms to investigate and utilize this compound in ways previously unimaginable.

Synthetic Biology: This field, which involves redesigning organisms for useful purposes by engineering them to have new abilities, presents a powerful toolkit for this compound research. plos.org Scientists can engineer novel biological circuits and systems to serve as highly specific biosensors or to elucidate the compound's mechanism of action. nih.gov For instance, yeast or bacteria could be genetically modified to express a target protein of interest, creating a living system to screen the effects of this compound and its analogues. nih.gov This approach allows for the study of the compound's interaction with specific cellular components in a controlled, dynamic environment. tecan.comidtdna.com Synthetic biology can also aid in the sustainable production of complex chemical precursors or even the entire this compound molecule, potentially offering greener and more efficient manufacturing routes. tecan.comhudsonlabautomation.com

Materials Science: This discipline is crucial for developing the next generation of research tools and delivery systems. brown.edu Materials science focuses on the relationship between a material's structure, its processing, and its properties. openaccessjournals.com For this compound research, this could manifest in the creation of novel microarrays or lab-on-a-chip devices for high-throughput analysis. nrel.gov Advanced materials can be used to create surfaces that mimic biological environments, allowing for more accurate in vitro testing. brown.edu Furthermore, materials science plays a pivotal role in designing advanced drug delivery vehicles. This compound could potentially be encapsulated within nanoparticles, hydrogels, or other biocompatible materials to control its release profile and target specific tissues or cells within the body, a strategy that relies on understanding the interactions between the chemical compound and the carrier material at a molecular level.

The primary challenge in this area is fostering effective collaboration between chemists, biologists, and material scientists. These fields have distinct languages, methodologies, and research cultures. Overcoming these barriers to create truly integrated research programs will be essential for realizing the full potential of these synergies. srce.hr

Automation and High-Throughput Methodologies in this compound Research

The traditional, manual process of chemical synthesis and biological testing is often slow and labor-intensive. mit.edu The integration of automation and high-throughput screening (HTS) has revolutionized drug discovery and is a critical emerging direction for the study of this compound and its derivatives. bmglabtech.com

Automated Synthesis: Modern chemical synthesis can be automated using systems that perform reactions in a continuous flow or in parallel formats, such as 96-well plates. mit.edusynplechem.com These platforms allow for the rapid generation of a large library of this compound analogues with systematic variations in their structure. synplechem.com By automating the repetitive tasks of mixing reagents, controlling reaction conditions, and purification, researchers can significantly accelerate the synthesis phase of discovery. mit.edunih.gov This enables a more comprehensive exploration of the chemical space around the this compound scaffold to identify molecules with optimized properties.

High-Throughput Screening (HTS): HTS involves the use of robotics, liquid handling devices, and sensitive detectors to rapidly test thousands or even millions of compounds for their biological or biochemical activity. bmglabtech.comevotec.com An HTS campaign for this compound would involve developing a robust assay—a specific test to measure a biological effect—and then using an automated platform to screen a library of related compounds. selvita.comnih.gov This process can quickly identify "hits"—compounds that show a desired effect on a biological target, such as inhibiting an enzyme or blocking a receptor. bmglabtech.com These hits then become the starting point for more focused drug development efforts. bmglabtech.com The data generated from HTS is vast and requires sophisticated computational tools for analysis, often employing artificial intelligence and machine learning to identify promising candidates and discard false positives. selvita.com

The main challenges in this domain include the significant initial investment in robotic equipment and the development and miniaturization of robust biological assays suitable for automation. evotec.comgenedata.com Ensuring the quality and reproducibility of data generated at such a large scale is paramount.

PhaseObjectiveKey ActivitiesTechnologies Used
Assay Development & MiniaturizationCreate a robust, sensitive, and cost-effective biological test.- Select biological target (e.g., enzyme, cell receptor).
  • Optimize assay conditions (reagents, concentrations).
  • Adapt the assay to a low-volume, multi-well plate format (e.g., 384 or 1536 wells).
  • - Fluorescence/Luminescence plate readers
  • Spectrophotometers
  • Cellular imaging systems
  • Primary ScreenRapidly screen a large library of compounds to identify "hits".- Test thousands of compounds at a single concentration.
  • Identify compounds that produce a biological response above a set threshold.
  • - Robotic liquid handlers
  • Automated plate readers
  • Compound management systems
  • Hit ConfirmationVerify the activity of the initial hits and eliminate false positives.- Re-test the primary hits.
  • Test freshly sourced samples of the hit compounds.
  • Perform orthogonal assays (different test for the same target).
  • - LC-MS and NMR for compound purity check
  • Multiple detection technologies
  • Dose-Response AnalysisCharacterize the potency of the confirmed hits.- Test hit compounds across a range of concentrations.
  • Determine key parameters like IC50 (concentration for 50% inhibition).
  • - Digital compound dispensers
  • Automated pipetting stations
  • Data analysis software (e.g., KNIME)
  • Theoretical Predictions and Experimental Validation Paradigms

    The synergy between computational modeling and experimental work represents a powerful paradigm for accelerating chemical research. This approach allows scientists to predict the properties and activities of molecules like this compound in silico (on a computer) before committing resources to their synthesis and testing in the lab. europa.eu

    Theoretical Predictions: Computational chemistry offers a suite of tools to model molecules and predict their behavior. srce.hr Using methods derived from quantum mechanics and classical physics, researchers can calculate a wide range of properties for this compound and its derivatives. ajchem-a.com These include fundamental physicochemical properties such as solubility, partition coefficient (logP), and acid dissociation constant (pKa), which are crucial for a compound's drug-like potential. nih.gov More complex models can predict how a molecule like this compound might bind to a specific protein target, providing insights into its potential mechanism of action. nih.gov These predictive models can be used to virtually screen vast libraries of compounds, prioritizing those with the most promising predicted properties for actual synthesis. nih.gov

    Experimental Validation: The predictions generated by computational models must always be validated through empirical testing. This creates a cyclical workflow:

    Predict: A computational model predicts the properties or activity of a novel this compound derivative.

    Synthesize: The most promising candidates identified by the model are synthesized in the laboratory.

    Test: The synthesized compounds are tested experimentally to measure the actual properties and biological activity.

    Learn: The experimental results are fed back into the computational model to refine its accuracy and improve its predictive power for the next cycle.

    This iterative process of prediction and validation streamlines the discovery process, reduces the number of failed experiments, and helps build a deeper understanding of the structure-activity relationships that govern the function of this compound-based molecules.

    A significant challenge is the accuracy of the predictive models. nih.gov Biological systems are incredibly complex, and current computational methods are still approximations of reality. mdpi.compurdue.edu Continuous improvement of algorithms, coupled with the generation of high-quality experimental data for model training, is essential to enhance the reliability of these in silico tools. acs.orgrsc.org

    Modeling TechniqueScaleTypical Application in this compound ResearchInformation Gained
    Quantum Mechanics (QM)ElectronCalculating electronic structure, reaction mechanisms, pKa.Fundamental reactivity, charge distribution.
    Molecular Dynamics (MD)AtomisticSimulating this compound binding to a protein target.Binding affinity, conformational changes, interaction forces.
    Coarse-Grained (CG) ModelingMolecular GroupsModeling the interaction of this compound with a lipid membrane.Membrane permeability, self-assembly.
    QSAR/QSPRWhole MoleculePredicting properties like solubility or toxicity from chemical structure.Drug-likeness, potential liabilities. ajchem-a.com

    Unexplored Biological Systems and Pathways for this compound Interaction Research

    While existing research may point to certain activities for guanidine-containing compounds, a vast number of biological systems and pathways remain unexplored as potential targets for this compound. The future of its application lies in systematically probing these uncharted territories. This "target fishing" or "target deconvolution" approach aims to identify novel molecular targets and, consequently, new therapeutic indications. kent.ac.uk

    The guanidinium (B1211019) group is known to interact with various biological targets, including enzymes and receptors. ontosight.ai Research on other guanidine (B92328) derivatives has revealed activities against a wide array of targets, suggesting that this compound could have similarly diverse interaction profiles. For example, different guanidine compounds have shown potential as antagonists for muscarinic receptors or as inhibitors of viral enzymes like the coronavirus nsp15 endoribonuclease. plos.orgnih.gov

    Future research should involve broad-based screening of this compound against diverse panels of biological targets. This could include:

    Enzyme Panels: Testing against families of enzymes involved in major diseases, such as kinases, proteases, or phosphatases.

    Receptor Panels: Screening against a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

    Phenotypic Screening: Applying this compound to various cell lines (e.g., different types of cancer cells) and observing the resulting cellular phenotype (e.g., cell death, differentiation) without a preconceived target. kent.ac.uk This can uncover unexpected activities and pathways.

    Pathogen Screening: Testing for activity against a broad spectrum of bacteria, fungi, and viruses to identify potential anti-infective properties. ontosight.ai

    The primary challenge in this area is the immense complexity of the biological landscape. A single compound can interact with multiple targets, leading to complex biological effects. Differentiating between on-target efficacy and off-target side effects is a critical and difficult task. Furthermore, once an interesting activity is observed in a phenotypic screen, identifying the specific molecular target responsible for that effect can be a significant scientific undertaking.

    Potential Target ClassExample Biological SystemsRationale for Exploration
    Viral ProteinsEnzymes essential for viral replication (e.g., proteases, polymerases, endonucleases). plos.orgThe guanidine moiety has been found in compounds that inhibit viral replication. plos.org
    Oncogenic PathwaysKinases or signaling proteins overactive in cancer cells. kent.ac.ukPhenotypic screens often reveal unexpected anti-cancer activity for novel compounds. kent.ac.uk
    Neurological ReceptorsMuscarinic or other neurotransmitter receptors in the central nervous system. nih.govSimple structural modifications on guanidine derivatives have led to potent receptor antagonists. nih.gov
    Bacterial Cell ProcessesEnzymes or structures unique to bacteria (e.g., cell wall synthesis).Guanidine derivatives have been investigated for antimicrobial properties. ontosight.ai

    Q & A

    Q. Table 1: Key Analytical Techniques for this compound Characterization

    TechniqueApplicationAcceptable Threshold
    NMR (¹H/¹³C)Structural elucidation≥95% purity
    HPLCPurity and stability profilingRetention time ±0.1%
    FT-IRFunctional group identificationPeak match ≥90%

    How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

    Advanced Research Question
    Conflicting data may arise from variations in experimental models (e.g., cell lines vs. animal models) or dosage regimes. Methodological steps include:

    Meta-analysis of existing studies to identify confounding variables (e.g., solvent used, exposure duration).

    Dose-response curves to establish pharmacokinetic consistency.

    Replication studies under standardized conditions (e.g., OECD guidelines for in vivo assays).
    Cross-validation using orthogonal assays (e.g., Western blotting alongside ELISA) is critical to confirm target engagement .

    What experimental designs are optimal for investigating this compound’s efficacy in modulating oxidative stress pathways?

    Advanced Research Question
    Adopt the PICOT framework to structure studies:

    • Population : Specific cell types (e.g., HepG2 for liver toxicity).
    • Intervention : this compound dosage (e.g., 0.1–100 µM).
    • Comparison : Positive controls (e.g., N-acetylcysteine).
    • Outcome : Quantification of ROS levels via fluorescent probes (e.g., DCFH-DA).
    • Time : Acute (24h) vs. chronic (7-day) exposure.
      Use multivariate regression to account for covariates like cell confluency and media composition .

    How should researchers select between in vitro and in vivo models for this compound toxicity profiling?

    Basic Research Question

    • In vitro : Prioritize high-throughput screening (e.g., MTT assays in primary hepatocytes) for initial toxicity thresholds.
    • In vivo : Utilize rodent models (Sprague-Dawley rats) for systemic toxicity, ensuring compliance with IACUC protocols.
      Include physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo relevance .

    What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

    Advanced Research Question

    • Mixed-effects models to account for inter-cell variability.
    • ANOVA with post-hoc Tukey tests for multi-dose comparisons.
    • Cluster analysis to identify subpopulations with divergent responses.
      Report effect sizes (Cohen’s d) and confidence intervals to avoid overinterpretation of marginal significance .

    How can researchers validate computational predictions of this compound’s binding affinity using wet-lab experiments?

    Advanced Research Question

    Perform molecular docking simulations (e.g., AutoDock Vina) to predict target binding.

    Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic parameters (KD, ΔG).

    Correlate in silico and in vitro data using Pearson’s r or Spearman’s ρ.
    Discrepancies >10% warrant re-evaluation of force field parameters or solvent models .

    What protocols ensure reproducibility in this compound’s stability studies under physiological conditions?

    Advanced Research Question

    • Accelerated stability testing : Incubate at 37°C in PBS (pH 7.4) with periodic sampling (0, 24, 48h).
    • LC-MS/MS to quantify degradation products (e.g., guanidine derivatives).
    • Arrhenius equation to predict shelf-life at varying temperatures.
      Document humidity and light exposure to align with ICH Q1A guidelines .

    How can researchers address ethical considerations in human-derived tissue studies involving this compound?

    Advanced Research Question

    • Obtain IRB approval for tissue sourcing (e.g., explanted liver tissues).
    • Include informed consent documentation per Declaration of Helsinki.
    • Use de-identified samples to protect donor privacy.
      Publish ethical compliance statements in methodology sections .

    What biomarkers are most reliable for assessing this compound’s therapeutic efficacy in neurodegenerative models?

    Advanced Research Question

    • Primary biomarkers : Aβ40/42 levels (ELISA) for Alzheimer’s models.
    • Secondary biomarkers : GFAP (astrocytosis) and Iba1 (microglial activation) via immunohistochemistry.
    • Tertiary endpoints : Behavioral assays (e.g., Morris water maze).
      Validate biomarkers using ROC curves to ensure specificity >85% .

    How should conflicting data on this compound’s synergistic effects with adjuvants be reconciled?

    Advanced Research Question

    Conduct isobolographic analysis to distinguish additive vs. synergistic interactions.

    Apply Bliss independence or Loewe additivity models for dose-matrix validation.

    Use synergy scores (e.g., ZIP scores) with bootstrapping to assess significance.
    Report combination indices (CI) with 95% CIs to quantify synergy magnitude .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.